7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxyethyl piperazine moiety, a phenyl group, and a trifluoromethyl group attached to the chromen-4-one core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the chromen-4-one core can produce dihydro derivatives .
Scientific Research Applications
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl piperazine moiety and the chromen-4-one core are believed to play crucial roles in its biological activities. These interactions can modulate various cellular processes, such as enzyme inhibition, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar chromen-4-one core but differ in the substitution pattern and functional groups.
Imidazole-containing compounds: These compounds have a different core structure but may exhibit similar biological activities.
Uniqueness
The uniqueness of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one lies in its specific combination of functional groups and its potential for diverse scientific research applications. The presence of the trifluoromethyl group, in particular, enhances its chemical stability and biological activity, making it a valuable compound for further study .
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c24-23(25,26)22-19(15-4-2-1-3-5-15)20(31)16-6-7-18(30)17(21(16)32-22)14-28-10-8-27(9-11-28)12-13-29/h1-7,29-30H,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRQOTDSAOSCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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